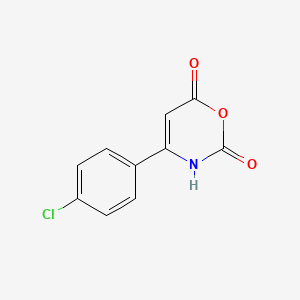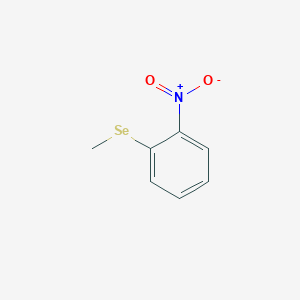
2H-1,3-Oxazine-2,6(3H)-dione, 4-(4-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,3-Oxazine-2,6(3H)-dione, 4-(4-chlorophenyl)- is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Oxazine-2,6(3H)-dione, 4-(4-chlorophenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a chlorinated aromatic amine with a suitable dicarbonyl compound in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,3-Oxazine-2,6(3H)-dione, 4-(4-chlorophenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2H-1,3-Oxazine-2,6(3H)-dione, 4-(4-chlorophenyl)- involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets would depend on the specific application being investigated.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1,3-Oxazine-2,6(3H)-dione, 4-phenyl-: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2H-1,3-Oxazine-2,6(3H)-dione, 4-(4-methylphenyl)-: Contains a methyl group instead of a chlorine atom, potentially altering its properties.
Uniqueness
The presence of the 4-chlorophenyl group in 2H-1,3-Oxazine-2,6(3H)-dione, 4-(4-chlorophenyl)- may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its reactivity and biological activity.
Propriétés
Numéro CAS |
58755-77-4 |
|---|---|
Formule moléculaire |
C10H6ClNO3 |
Poids moléculaire |
223.61 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-3H-1,3-oxazine-2,6-dione |
InChI |
InChI=1S/C10H6ClNO3/c11-7-3-1-6(2-4-7)8-5-9(13)15-10(14)12-8/h1-5H,(H,12,14) |
Clé InChI |
WXHZTNNOYGWVOD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=O)OC(=O)N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl [(2-methylacryloyl)sulfanyl]acetate](/img/structure/B14603641.png)
![4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14603643.png)

![1-[2-(4-Fluorophenyl)-2-methoxy-1-oxa-6-azaspiro[2.5]octan-6-yl]ethan-1-one](/img/structure/B14603648.png)


![1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl-](/img/structure/B14603669.png)
methylidene}-1-methylimidazolidine](/img/structure/B14603680.png)

![7-(1-Methyl-1H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14603690.png)


![N-[(2-Chlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14603704.png)
